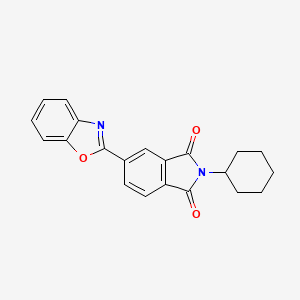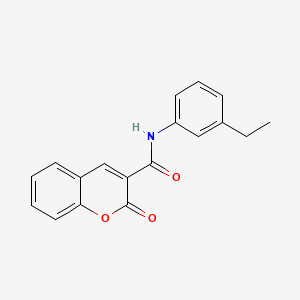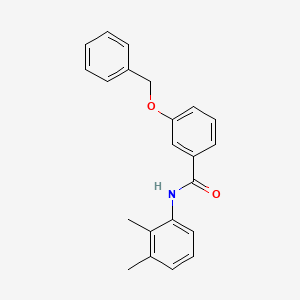
5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione, also known as CYM5442, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoindole derivatives and has been shown to possess a range of biological activities that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activation of NF-κB, which leads to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
Studies have shown that 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has also been shown to protect neurons from oxidative stress-induced damage and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is that it has been extensively studied in various disease models, which makes it a well-characterized compound for further research. However, one of the limitations of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is that its mechanism of action is not fully understood, which makes it difficult to design experiments to further elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for research on 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to explore the potential therapeutic applications of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione in other disease models, such as autoimmune diseases and cardiovascular diseases. Additionally, future research could focus on the development of more potent and selective analogs of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione for use in preclinical and clinical studies.
Synthesemethoden
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione involves a multi-step process that begins with the condensation of 2-amino-3-cyclohexylpropanoic acid with phthalic anhydride to form the intermediate 5-(2-carboxy-3-cyclohexylpropyl)phthalic anhydride. This intermediate is then reacted with 2-aminobenzoic acid to yield the final product, 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various disease models. Studies have shown that this compound has anti-inflammatory, anti-tumor, and neuroprotective effects. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Eigenschaften
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-cyclohexylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20-15-11-10-13(19-22-17-8-4-5-9-18(17)26-19)12-16(15)21(25)23(20)14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBIVNBUQALHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5701490.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)

![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)




![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)